1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane
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Overview
Description
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane is a complex organic compound with the molecular formula C29H45O4P. It consists of 45 hydrogen atoms, 29 carbon atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure, which includes multiple ether linkages and a phosphane group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane typically involves the reaction of diphenylphosphine with a series of ethylene glycol derivatives. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation . The process can be summarized as follows:
Step 1: Diphenylphosphine is reacted with ethylene glycol in the presence of a catalyst.
Step 2: The intermediate product is further reacted with additional ethylene glycol derivatives to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The ether linkages can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, substituted ethers, and reduced phosphines .
Scientific Research Applications
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane involves its interaction with various molecular targets. The phosphane group can coordinate with metal ions, influencing catalytic processes. The ether linkages provide flexibility and stability to the compound, allowing it to interact with different biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-12,15,18,21-tetraoxa-1-phosphadocosane: Known for its unique combination of ether linkages and a phosphane group.
This compound analogs: Compounds with similar structures but different substituents on the phenyl rings.
Uniqueness
This compound stands out due to its specific arrangement of ether linkages and the presence of a phosphane group, which imparts unique chemical and physical properties .
Properties
CAS No. |
600157-01-5 |
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Molecular Formula |
C29H45O4P |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
10-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]decyl-diphenylphosphane |
InChI |
InChI=1S/C29H45O4P/c1-30-21-22-32-25-26-33-24-23-31-20-14-6-4-2-3-5-7-15-27-34(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-13,16-19H,2-7,14-15,20-27H2,1H3 |
InChI Key |
QHGCUCFAURIPQH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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